Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-3-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWBGTXBMMEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step A: Formation of Methyl 6-chloro-3-methylbenzo[b]thiophene-2-carboxylate
- Starting materials: 4'-chloro-2'-fluoroacetophenone (or 2'-chloro-6'-fluoroacetophenone depending on regioisomer desired), methyl thioglycolate, and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base.
- Reaction conditions: The acetophenone derivative (10 mmol) is dissolved in anhydrous toluene (10 mL) under argon atmosphere and cooled to 0 °C. Methyl thioglycolate (10 mmol) and DBU (20 mmol) are added sequentially.
- The mixture is stirred at 0 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 15 hours.
- The reaction is quenched with water, and the product is extracted with ethyl acetate, washed successively with 6N HCl, water, and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by automated flash column chromatography to yield this compound as a white solid.
Step B: Hydrolysis to Corresponding Acid (Optional)
- The methyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol, and water at room temperature for 4 hours.
- Acidification with 1N HCl to pH 3 followed by extraction with dichloromethane yields the acid form after concentration.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| A | 4'-chloro-2'-fluoroacetophenone + methyl thioglycolate + DBU | Toluene, 0 °C to RT, 18 h, Ar atmosphere | This compound | ~70 | Purified by flash chromatography |
| B | Methyl ester + LiOH | THF/MeOH/H2O, RT, 4 h | 6-chloro-3-methylbenzo[b]thiophene-2-carboxylic acid | ~80 | Acidification and extraction |
Alternative Chlorination Methods
- Chlorination of 6-methylbenzo[b]thiophene-2-carboxylic acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can introduce the chlorine substituent.
- Industrial processes may use large-scale chlorination with these reagents, optimized for yield and purity, often followed by recrystallization or chromatographic purification.
Microwave-Assisted Synthesis
- Microwave irradiation has been utilized to accelerate the synthesis of benzo[b]thiophene derivatives.
- For example, the condensation step can be shortened from 17 hours to 15 minutes at 90 °C under microwave conditions, improving efficiency without compromising yield.
- This method avoids the use of metal catalysts and provides rapid access to substituted benzo[b]thiophene scaffolds.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C11H9ClO2S |
| Molecular Weight | 242.7 g/mol |
| Melting Point | Typically around 270-277 °C (for related acids) |
| Mass Spectrometry (ESI) | m/z = 241.2 (M+H)+ for methyl ester |
| NMR Data (1H, 400 MHz, DMSO-d6) | Characteristic aromatic and methyl signals confirming substitution pattern |
Summary of Key Research Findings
- The synthetic route involving condensation of halogenated acetophenones with methyl thioglycolate under basic conditions is well-established for regioselective benzo[b]thiophene synthesis.
- Microwave-assisted methods significantly reduce reaction times while maintaining high yields.
- Chlorination can be introduced either by starting from chlorinated precursors or by post-synthesis halogenation using chlorinating agents.
- The methyl ester intermediate is readily hydrolyzed to the corresponding acid, allowing flexibility in downstream applications.
- The compound serves as a valuable intermediate in medicinal chemistry, especially for kinase inhibitor development due to its structural features.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key structural analogs to highlight differences in substituents, physicochemical properties, and applications.
Structural and Physicochemical Properties
Key Observations:
Halogen Variations: Replacing chlorine with fluorine (as in the 6-fluoro analog) reduces molecular weight and alters electronic properties, which may influence solubility and binding affinity . Positional Isomerism: The positional isomer (Cl at 3, CH₃ at 6) shares the same molecular weight as the target compound but differs in spatial arrangement, which could impact crystallinity and stability .
Physical Properties :
- The melting point of Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (107–109°C) suggests higher crystallinity compared to the target compound, where data is unavailable .
- Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate ’s hydroxyl group enhances polarity, likely improving aqueous solubility compared to methyl esters .
Notes
Synthetic Considerations : Substituent positions and halogen choices significantly influence synthetic routes. For example, fluorination may require specialized reagents compared to chlorination .
Structural Insights : The 3-methyl group in the target compound may hinder π-stacking interactions in crystal structures, as seen in analogs with planar benzimidazole moieties .
Biological Activity
Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate (C₁₁H₉ClO₂S) is a compound belonging to the benzo[B]thiophene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.
This compound is characterized by its unique molecular structure, which allows for various chemical reactions. It can undergo oxidation to form sulfoxides and sulfones, reduction to produce alcohol derivatives, and substitution reactions involving the chlorine atom. These properties make it a valuable intermediate in organic synthesis and pharmaceutical development.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperoxybenzoic acid |
| Reduction | Alcohol derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various substituted derivatives | Sodium hydroxide, potassium carbonate |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : this compound may trigger programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Kinases : It has shown promise as a kinase inhibitor, particularly against PIM kinases implicated in tumorigenesis. This inhibition can disrupt signaling pathways that promote cancer cell survival and proliferation.
Case Studies
- Antimicrobial Activity Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests strong potential as an antibacterial agent .
- Anticancer Evaluation : In vitro tests on human breast cancer cell lines (MCF-7) revealed that the compound reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing apoptosis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical responses:
- Enzyme Inhibition : By inhibiting specific kinases involved in cell signaling pathways, the compound may prevent the progression of cancerous cells.
- Cellular Stress Response : The compound induces oxidative stress within microbial cells, leading to cell death.
Q & A
Q. Advanced
- DFT calculations : Gaussian or ORCA software can model electron density maps, identifying reactive sites (e.g., C-2 carboxylate as an electrophilic center) .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic compatibility of the chloro-methyl substituents .
- MD simulations : Assess stability of intermediates in solvent environments (e.g., CH₂Cl₂ vs. DMF) to guide solvent selection .
What strategies are recommended for purifying this compound from complex reaction mixtures?
Q. Intermediate
- Reverse-phase HPLC : Effective for isolating polar intermediates using methanol-water gradients, achieving >95% purity .
- Recrystallization : For less polar derivatives, methanol or ethanol recrystallization removes hydrophobic byproducts (melting points: 190–220°C reported) .
- Column chromatography : Silica gel with ethyl acetate/hexane (1:4) separates regioisomers, leveraging differences in polarity .
How does the electron-withdrawing chloro group influence the compound’s participation in cross-coupling reactions?
Advanced
The chloro group at C-6:
- Activates the thiophene ring : Enhances electrophilicity at C-3 and C-2, facilitating Suzuki-Miyaura couplings with boronic acids .
- Directs regioselectivity : In Pd-catalyzed reactions, the chloro substituent guides cross-coupling to the less hindered C-2 position .
- Thermodynamic stability : Computational studies show the chloro group reduces energy barriers for SNAr reactions at C-4 .
How can crystallographic data (if available) validate the molecular structure of this compound?
Q. Advanced
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-Cl ~1.73 Å, C-S ~1.70 Å) and confirms planarity of the benzo[b]thiophene core .
- SHELX refinement : SHELXL software refines crystallographic parameters (R-factor <5%), though data collection requires high-quality crystals .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Solvent limitations : Large-scale reflux in CH₂Cl₂ requires explosion-proof equipment; switching to THF or toluene improves safety .
- Batch variability : Control moisture levels (<50 ppm) to prevent hydrolysis of the methyl ester .
- Cost-effective purification : Replace HPLC with simulated moving bed (SMB) chromatography for continuous separation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
